molecular formula C24H22FN7O B12472426 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide

Cat. No.: B12472426
M. Wt: 443.5 g/mol
InChI Key: XFBUILPHCOPRTR-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a fluorophenylalaninamide moiety

Properties

Molecular Formula

C24H22FN7O

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C24H22FN7O/c1-16(21(33)27-20-14-12-17(25)13-15-20)26-22-30-23(28-18-8-4-2-5-9-18)32-24(31-22)29-19-10-6-3-7-11-19/h2-16H,1H3,(H,27,33)(H3,26,28,29,30,31,32)

InChI Key

XFBUILPHCOPRTR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide typically involves multiple steps. One common method involves the reaction of cyanuric chloride with phenylamine to form 2,4,6-tris(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-fluorophenylalanine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the phenylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide involves its interaction with specific molecular targets. The triazine ring and phenylamino groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide stands out due to the presence of the fluorophenylalaninamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other triazine derivatives .

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